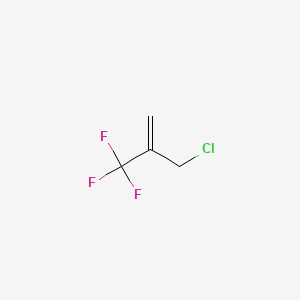

1-Chloro-3,3,3-trifluoro-2-methylpropene

Beschreibung

Eigenschaften

CAS-Nummer |

381-83-9 |

|---|---|

Molekularformel |

C4H4ClF3 |

Molekulargewicht |

144.52 g/mol |

IUPAC-Name |

2-(chloromethyl)-3,3,3-trifluoroprop-1-ene |

InChI |

InChI=1S/C4H4ClF3/c1-3(2-5)4(6,7)8/h1-2H2 |

InChI-Schlüssel |

DHODLDAVSMRUMX-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(CCl)C(F)(F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 3,3,3 Trifluoro 2 Methylpropene

Established and Novel Synthesis Pathways

The introduction of chloro, trifluoromethyl, and methyl groups onto a propene backbone would require a multi-step synthetic sequence. Established methods in organofluorine chemistry could theoretically be adapted for this purpose.

Halogenation and Fluorination Strategies

One potential approach involves the halogenation and subsequent fluorination of a suitable precursor. This could begin with a methylated propene derivative, followed by the strategic introduction of chlorine and fluorine atoms. The core of this strategy would be the substitution of other halogens or hydroxyl groups with fluorine, a common method for producing fluorinated compounds.

Dehydrohalogenation Reactions of Fluorinated Alkanes

A plausible route could involve the synthesis of a saturated fluorinated alkane precursor, such as a polychlorinated and fluorinated methylbutane. Subsequent dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, would then generate the desired double bond, yielding 1-chloro-3,3,3-trifluoro-2-methylpropene. The success of this method would depend on the regioselectivity of the elimination reaction to form the correct isomer.

Olefin Metathesis and Cross-Coupling Approaches

Modern synthetic techniques like olefin metathesis and cross-coupling reactions offer theoretical pathways. Olefin metathesis, which involves the redistribution of fragments of alkenes, could potentially be employed by reacting a suitable methylated olefin with a fluorinated and chlorinated olefin in the presence of a catalyst. google.comtrea.comnih.gov Similarly, palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds, could theoretically be used to couple a vinyl chloride fragment with a trifluoromethylated and methylated precursor. google.comsigmaaldrich.comgoogle.com

Stereoselective Synthesis of Isomeric Forms (E/Z)

Achieving stereoselectivity in the synthesis of the E (entgegen) and Z (zusammen) isomers of 1-chloro-3,3,3-trifluoro-2-methylpropene would present a significant challenge. For methods like dehydrohalogenation, the stereochemical outcome is often dependent on the reaction conditions and the stereochemistry of the starting alkane. More advanced catalytic methods, such as stereoretentive cross-metathesis, have been developed for other fluorinated alkenes and could, in principle, be adapted to control the isomeric ratio of the target compound. fluorine1.ru

Catalytic Systems in the Synthesis of 1-Chloro-3,3,3-trifluoro-2-methylpropene

Given the lack of specific literature on the synthesis of this compound, the discussion of catalytic systems remains theoretical and is based on catalysts used for analogous transformations.

Scale-Up Considerations and Process Chemistry Investigations:There is no information regarding the industrial scale-up or process chemistry for this compound.

Therefore, the generation of a thorough and authoritative article as requested is not feasible at this time due to the absence of foundational research on the topic.

Advanced Reaction Chemistry and Mechanistic Studies of 1 Chloro 3,3,3 Trifluoro 2 Methylpropene

Electrophilic Addition Reactions to the Double Bond

The carbon-carbon double bond in 1-chloro-3,3,3-trifluoro-2-methylpropene is the primary site for electrophilic addition reactions. However, the substituents on the double bond exert profound and often competing electronic effects that govern the reaction's regioselectivity and proceed through distinct mechanistic pathways.

The regioselectivity of electrophilic additions, such as the addition of hydrogen halides (HX), is typically predicted by Markovnikov's rule. pressbooks.pub This rule states that the proton will add to the carbon of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.orglibretexts.org In a standard alkene like 2-methylpropene, this leads to the formation of a tertiary carbocation, which is more stable than the alternative primary carbocation. libretexts.org

However, in 1-chloro-3,3,3-trifluoro-2-methylpropene, the situation is more complex. The trifluoromethyl (-CF3) group at the C2 position is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This property strongly destabilizes any positive charge on an adjacent carbon. libretexts.org Consequently, the formation of a carbocation at C2 is highly unfavorable.

The addition of an electrophile (E⁺) can proceed via two pathways:

Pathway A (Markovnikov): Addition of E⁺ to C1, forming a carbocation at C2. This tertiary carbocation is severely destabilized by the adjacent electron-withdrawing -CF3 group.

Pathway B (Anti-Markovnikov): Addition of E⁺ to C2, forming a carbocation at C1. This secondary carbocation is influenced by the chlorine atom and is located further from the destabilizing -CF3 group.

Due to the powerful destabilizing effect of the -CF3 group, Pathway B is significantly favored. The reaction, therefore, proceeds contrary to the prediction for simple alkyl-substituted alkenes, resulting in what is often termed an "anti-Markovnikov" addition pattern. libretexts.org The electrophile adds to the more substituted C2 carbon, and the nucleophile adds to the less substituted C1 carbon.

Regarding stereoselectivity, if the addition reaction creates a new chiral center, a mixture of stereoisomers is often expected. libretexts.org The mechanism involves a planar carbocation intermediate, which can be attacked by the nucleophile from either face with roughly equal probability, typically leading to a racemic mixture of enantiomers. youtube.com

| Reagent (E-Nu) | Predicted Major Product | Regioselectivity |

|---|---|---|

| HCl | 1,1-dichloro-3,3,3-trifluoro-2-methylpropane | Anti-Markovnikov (Proton adds to C2) |

| HBr | 1-bromo-1-chloro-3,3,3-trifluoro-2-methylpropane | Anti-Markovnikov (Proton adds to C2) |

| H₂O (acid-catalyzed) | 1-chloro-3,3,3-trifluoro-2-methylpropan-1-ol | Anti-Markovnikov (Proton adds to C2) |

The electrophilic addition to 1-chloro-3,3,3-trifluoro-2-methylpropene proceeds through a two-step mechanism involving a carbocation intermediate. libretexts.org

Step 1: Electrophilic Attack and Formation of Carbocation: The reaction is initiated by the attack of the π electrons from the alkene's double bond on an electrophile (such as the proton from a hydrogen halide). libretexts.org This is the rate-determining step of the reaction. libretexts.org As discussed, protonation occurs preferentially at the C2 position to avoid the formation of a highly unstable carbocation adjacent to the -CF3 group. This leads to the formation of a more stable (or less unstable) secondary carbocation at the C1 position.

Step 2: Nucleophilic Attack: The resulting carbocation is an electrophile that is rapidly attacked by a nucleophile (e.g., a halide ion). libretexts.orgdocsity.com This step leads to the formation of the final neutral addition product.

The energy diagram for this reaction would show two transition states, with the carbocation existing as a high-energy intermediate in a valley between them. libretexts.org The activation energy for the first step is significantly higher than for the second, confirming it as the rate-determining step. libretexts.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this molecule primarily concern the chlorine atom. However, as a vinylic halide, 1-chloro-3,3,3-trifluoro-2-methylpropene exhibits characteristic reactivity that differs significantly from saturated alkyl halides.

The chlorine atom in 1-chloro-3,3,3-trifluoro-2-methylpropene is attached to an sp²-hybridized carbon of the double bond, making it a vinylic halide. Vinylic halides are generally very unreactive toward standard SN1 and SN2 nucleophilic substitution reactions. The SN1 pathway is disfavored due to the instability of the resulting vinylic carbocation. The SN2 pathway is hindered because the incoming nucleophile is repelled by the electron-rich π system of the double bond, and the geometry is unfavorable for backside attack.

However, the presence of the strong electron-withdrawing -CF3 group on the adjacent carbon can activate the double bond towards a different type of substitution: a nucleophilic addition-elimination mechanism .

Addition Step: A strong nucleophile (Nu⁻) attacks the C2 carbon of the double bond, which is rendered electron-poor by the -CF3 group. This breaks the π bond and pushes the electron pair onto the C1 carbon, forming a carbanion intermediate. This carbanion is stabilized by the attached chlorine atom.

Elimination Step: The carbanion intermediate is unstable and rapidly eliminates the chloride ion (a good leaving group), reforming the carbon-carbon double bond and yielding the substituted product.

There are no allylic hydrogens in the molecule, so standard allylic substitution mechanisms involving the abstraction of an allylic proton or radical are not directly applicable.

The substituents play critical and distinct roles in nucleophilic substitution reactions.

Fluorine Substituents (as part of the -CF3 group): The trifluoromethyl group is a powerful electron-withdrawing group. Its primary role is to activate the double bond for nucleophilic attack by polarizing it, making the C2 carbon highly electrophilic. This activation is essential for the proposed addition-elimination pathway to occur.

Chlorine Substituent: The chlorine atom serves two main functions. First, it can help to stabilize the carbanion intermediate formed after nucleophilic addition through its inductive effect. Second, and more importantly, it functions as the leaving group in the final elimination step of the addition-elimination mechanism.

| Nucleophile | Potential Product | Required Conditions | Mechanism |

|---|---|---|---|

| RO⁻ (Alkoxide) | 1-alkoxy-3,3,3-trifluoro-2-methylpropene | Strong base, polar aprotic solvent | Addition-Elimination |

| RS⁻ (Thiolate) | 1-(alkylthio)-3,3,3-trifluoro-2-methylpropene | Strong base, polar aprotic solvent | Addition-Elimination |

| NH₂⁻ (Amide) | 3,3,3-trifluoro-2-methylprop-1-en-1-amine | Very strong base (e.g., NaNH₂) | Addition-Elimination |

Radical Reactions and Polymerization Initiation

The double bond in 1-chloro-3,3,3-trifluoro-2-methylpropene can also participate in radical reactions. Free-radical processes are crucial in both small-molecule additions and in polymerization.

Free-radical polymerization is a chain reaction involving three key steps: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., a peroxide or an azo compound) decomposes to form free radicals. These radicals then add to the double bond of a monomer molecule to create a new, larger radical.

Propagation: The newly formed radical adds to another monomer molecule, extending the chain. This step repeats, rapidly building the polymer chain.

Termination: The reaction stops when two growing radical chains combine or disproportionate.

The suitability of 1-chloro-3,3,3-trifluoro-2-methylpropene for different types of polymerization is dictated by its electronic structure:

Radical Polymerization: While many alkenes undergo radical polymerization, simple propene derivatives can be challenging to polymerize this way. libretexts.org The presence of the halogen and trifluoromethyl groups alters the reactivity, and this pathway may be possible under specific initiation conditions.

Cationic Polymerization: This mechanism requires the formation of a carbocation. It is readily achieved with alkenes bearing electron-donating groups that can stabilize the positive charge. libretexts.org Due to the powerful electron-withdrawing nature of the -CF3 group, 1-chloro-3,3,3-trifluoro-2-methylpropene is a very poor candidate for cationic polymerization as it would strongly destabilize the required carbocationic propagating center.

Anionic Polymerization: This mechanism is favored for alkenes that have electron-withdrawing substituents, as these groups can stabilize the propagating carbanionic center. libretexts.org The -CF3 and -Cl groups on 1-chloro-3,3,3-trifluoro-2-methylpropene make it an excellent candidate for anionic polymerization. The initiation would involve a strong nucleophile (like an organolithium reagent) attacking the double bond to create a carbanion, which would then propagate the chain.

| Polymerization Type | Suitability for 1-Chloro-3,3,3-trifluoro-2-methylpropene | Reason |

|---|---|---|

| Radical | Possible | The double bond can react with radical initiators. |

| Cationic | Highly Unlikely | The electron-withdrawing -CF3 group strongly destabilizes the required carbocation intermediate. libretexts.org |

| Anionic | Highly Likely | The electron-withdrawing -CF3 and -Cl groups can stabilize the propagating carbanion. libretexts.org |

Mechanisms of Free Radical Addition and Polymerization

There are no specific studies detailing the free radical addition or polymerization of 1-chloro-3,3,3-trifluoro-2-methylpropene found in the reviewed literature.

For a free radical reaction to occur, a radical species would need to add across the double bond. The polymerization of fluoroalkenes can be challenging due to the electronic effects of the fluorine atoms. For example, the polymerization of some trifluoromethyl-substituted styrenes has been studied, but the bulky trifluoromethyl group can hinder polymerization. nih.govresearchgate.net In the case of 1-chloro-3,3,3-trifluoro-2-methylpropene, the tetrasubstituted nature of the alkene presents significant steric hindrance, which is known to make polymerization, particularly via a free-radical chain-growth mechanism, extremely difficult.

Controlled Radical Polymerization (CRP) Applications

No literature is available on the application of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to 1-chloro-3,3,3-trifluoro-2-methylpropene. CRP methods are employed to create polymers with well-defined architectures, but these techniques are still subject to the inherent polymerizability of the monomer. nih.gov Given the likely steric challenges associated with the polymerization of this tetrasubstituted alkene, it is a difficult candidate for CRP.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Specific studies on the participation of 1-chloro-3,3,3-trifluoro-2-methylpropene in Diels-Alder or 1,3-dipolar cycloaddition reactions have not been reported.

In principle, the electron-withdrawing trifluoromethyl group can render an alkene electron-deficient, making it a suitable component in cycloaddition reactions. researchgate.netlibretexts.org For instance, the isomeric compound 2-chloro-3,3,3-trifluoropropene is known to participate in [3+2] dipolar cycloaddition reactions. researchgate.net However, the reactivity in such reactions is highly sensitive to substitution on the double bond. The tetrasubstituted nature of 1-chloro-3,3,3-trifluoro-2-methylpropene would create substantial steric barriers to the approach of a diene or a 1,3-dipole, likely impeding or preventing cycloaddition reactions under typical conditions.

Isomerization and Rearrangement Processes

Cis-Trans Isomerization Mechanisms and Catalysis

The concept of cis-trans (E/Z) isomerism does not apply to 1-chloro-3,3,3-trifluoro-2-methylpropene. For geometrical isomerism to exist, each carbon atom of the double bond must be attached to two different groups. In this molecule, the carbon at the 2-position is bonded to a methyl group and a trifluoromethyl group, while the carbon at the 1-position is bonded to a hydrogen and a chlorine atom. Therefore, E and Z isomers of this compound can exist. However, no studies on their interconversion, mechanisms, or catalysis were found. Research on the isomerization of other allylic halides, including fluorinated ones, indicates that such processes can be catalyzed by bases or transition metals, often proceeding through ionic intermediates or via researchgate.netacs.org-proton shifts. acs.orgnih.gov

Skeletal Rearrangements Under Various Conditions

There is no information available regarding skeletal rearrangements of 1-chloro-3,3,3-trifluoro-2-methylpropene. Allylic halides can undergo rearrangement, but the specific conditions and products are highly dependent on the substrate's full structure. acs.org

Reaction Kinetics and Thermodynamic Analysis

No data on the reaction kinetics or thermodynamic properties of reactions involving 1-chloro-3,3,3-trifluoro-2-methylpropene could be located. Such analyses are contingent on the existence of established reactions to study. While kinetic data for reactions of other trifluoromethyl-substituted alkenes are available, these are not applicable to the title compound. researchgate.net

Rate Law Determination and Activation Parameters

No information available.

Equilibrium Studies and Energy Profiles

No information available.

Spectroscopic Data for 1-Chloro-3,3,3-trifluoro-2-methylpropene Not Publicly Available

A comprehensive search for detailed spectroscopic data for the chemical compound 1-chloro-3,3,3-trifluoro-2-methylpropene has revealed a significant lack of publicly accessible research findings. Despite extensive queries for nuclear magnetic resonance (NMR) and vibrational spectroscopy data, specific experimental results required to construct a thorough and scientifically accurate article as outlined are not available in the public domain.

Searches for ¹H, ¹³C, and ¹⁹F NMR chemical shifts, spin-spin coupling constants, 2D NMR studies (COSY, HSQC, HMBC, NOESY), dynamic NMR data, and detailed infrared (IR) and Raman vibrational mode assignments for 1-chloro-3,3,3-trifluoro-2-methylpropene did not yield specific results for this exact molecule.

The available literature and spectral databases primarily contain information on structurally related but distinct compounds, such as:

1-Chloro-2-methyl-1-propene , which lacks the trifluoromethyl group.

(Z)-1-Chloro-3,3,3-trifluoropropene , which is missing the methyl group at the second position.

2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) , an isomer of the target compound.

Presenting data from these analogues would not adhere to the strict requirement of focusing solely on 1-chloro-3,3,3-trifluoro-2-methylpropene. The creation of a detailed and accurate spectroscopic characterization necessitates specific experimental data that appears to be unpublished or contained within proprietary databases. Without access to primary research data for this specific compound, a scientifically rigorous article that meets the outlined requirements cannot be generated.

Therefore, the sections on detailed NMR analysis and comprehensive vibrational mode assignments, including the requested data tables, cannot be completed at this time. Further research or access to specialized chemical data repositories would be necessary to acquire the specific information needed for a complete spectroscopic and structural elucidation of 1-chloro-3,3,3-trifluoro-2-methylpropene.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 1 Chloro 3,3,3 Trifluoro 2 Methylpropene

Vibrational Spectroscopy (Infrared and Raman)

Correlation with Molecular Symmetry and Conformation

A comprehensive analysis of 1-Chloro-3,3,3-trifluoro-2-methylpropene would involve correlating its spectroscopic signatures with its molecular symmetry and conformational isomers. The molecule's structure, featuring a C=C double bond, prevents free rotation, but different spatial arrangements, or conformers, can arise from the rotation around the C-C single bonds, particularly involving the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.

The molecule does not possess a high degree of symmetry. Its point group would likely be C₁, indicating a lack of symmetry elements other than the identity element. This low symmetry implies that in spectroscopic analyses like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, all nuclei and vibrational modes would be unique and spectroscopically active, leading to more complex spectra than in highly symmetrical molecules.

Computational chemistry, using methods such as Density Functional Theory (DFT), would be the primary tool to investigate the conformational landscape. Researchers would calculate the potential energy surface by rotating the methyl and trifluoromethyl groups to identify stable conformers (energy minima) and the transition states between them. For each stable conformer, theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies could be calculated. By comparing these computed spectra with experimental data, the dominant conformation of the molecule in a given state (gas, liquid, or solid) could be determined.

Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are crucial for moving beyond simple molecular weight determination to understanding the intricate fragmentation pathways of a molecule upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be essential for unequivocally determining the elemental composition of the parent ion and its various fragments. Standard mass spectrometry might identify a molecular ion peak at m/z 144, but HRMS provides a highly accurate mass measurement (typically to four or more decimal places).

For 1-Chloro-3,3,3-trifluoro-2-methylpropene (C₄H₄ClF₃), the exact mass of the molecular ion can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F). This high-precision measurement allows for the differentiation between ions of the same nominal mass but different elemental formulas, a critical step in proposing plausible structures for observed fragments. The presence of chlorine would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears two mass units higher than the ³⁵Cl peak, with a relative abundance of approximately 1:3.

Table 1: Theoretical HRMS Data for Key Ions of 1-Chloro-3,3,3-trifluoro-2-methylpropene

| Ion Formula | Nominal Mass (m/z) | Exact Mass (m/z) |

|---|---|---|

| [C₄H₄³⁵ClF₃]⁺ | 144 | 144.0008 |

| [C₄H₄³⁷ClF₃]⁺ | 146 | 145.9979 |

| [C₃H₄F₃]⁺ (Loss of CCl) | 95 | 95.0292 |

Note: This table is predictive and based on theoretical calculations. Experimental values would need to be determined.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) would provide deeper structural insights by analyzing the fragmentation of specific, isolated ions. In an MS/MS experiment, a particular ion of interest (a "precursor ion"), such as the molecular ion [C₄H₄ClF₃]⁺, is selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into "product ions." The resulting mass spectrum of these product ions reveals the fragmentation cascade originating from a specific part of the molecule.

For 1-Chloro-3,3,3-trifluoro-2-methylpropene, an MS/MS analysis could, for example, isolate the ion resulting from the loss of a chlorine atom ([M-Cl]⁺) and then fragment it further. The subsequent losses would help confirm the connectivity of the carbon skeleton and the positions of the methyl and trifluoromethyl groups. This technique is invaluable for distinguishing between isomers, which might produce similar initial mass spectra but show different fragmentation patterns in MS/MS.

X-ray Crystallography of Derivatives

As 1-Chloro-3,3,3-trifluoro-2-methylpropene is a low-boiling-point liquid or gas at standard conditions, X-ray crystallography cannot be performed on the compound itself. However, this technique could be applied to a solid, crystalline derivative. To achieve this, the parent compound would need to be chemically modified to introduce functional groups capable of forming a stable crystal lattice. For instance, it could be reacted to form a solid amide, ester, or a metal-complex derivative.

If a suitable crystalline derivative were synthesized, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This would yield precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecule's stereochemistry and conformation within the crystal. While this provides a static picture of the molecule, it serves as a crucial benchmark for validating the results of computational conformational analyses.

Chiroptical Spectroscopy for Enantiomeric Characterization

The parent molecule, 1-Chloro-3,3,3-trifluoro-2-methylpropene, is achiral as it possesses a plane of symmetry. Therefore, it does not have enantiomers and would not be active in chiroptical spectroscopy techniques like circular dichroism (CD) or optical rotatory dispersion (ORD).

However, if a chemical reaction were to introduce a chiral center into the molecule, for example, through an addition reaction across the double bond that creates a new stereocenter, the resulting product could exist as a pair of enantiomers. In such a scenario, chiroptical spectroscopy would become a vital tool. If the enantiomers could be separated or if one was selectively synthesized, CD spectroscopy could be used to characterize their stereochemistry. The experimental CD spectrum could be compared with theoretical spectra calculated for each enantiomer (e.g., the R and S configurations) to assign the absolute configuration of the synthesized chiral derivative.

Computational and Theoretical Chemistry Insights into 1 Chloro 3,3,3 Trifluoro 2 Methylpropene

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a framework to compute the properties of molecules based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy. It is particularly effective for determining the electronic structure and equilibrium geometry of molecules.

For 1-Chloro-3,3,3-trifluoro-2-methylpropene, a DFT calculation would begin with geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, known as the ground state geometry. Hybrid functionals, such as B3LYP, are commonly employed for this purpose in conjunction with a basis set like 6-311+G(d,p), which provides a good description of electron distribution, especially for molecules containing heteroatoms like chlorine and fluorine. nih.gov

The optimization would yield precise predictions for bond lengths, bond angles, and dihedral angles. The presence of the bulky trifluoromethyl (-CF3) and chlorine groups, along with the methyl (-CH3) group around the C=C double bond, creates significant steric strain, which the geometry optimization would quantify. The results would detail the planarity of the double bond and the rotational orientation of the methyl and trifluoromethyl groups.

Table 1: Predicted Geometrical Parameters for 1-Chloro-3,3,3-trifluoro-2-methylpropene (Illustrative) Note: These are hypothetical values based on typical DFT calculations for similar molecules. Actual values would require a specific calculation.

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length | ~1.34 Å |

| C-Cl Bond Length | ~1.73 Å |

| C-CF3 Bond Length | ~1.51 Å |

| C-CH3 Bond Length | ~1.50 Å |

| C=C-Cl Angle | ~123° |

| C=C-CH3 Angle | ~125° |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are based on the direct solution of the Schrödinger equation without empirical parameterization.

For 1-Chloro-3,3,3-trifluoro-2-methylpropene, high-accuracy ab initio calculations, like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), would be used to refine the energies obtained from DFT. This is crucial for calculating thermodynamic properties like the enthalpy of formation with high precision. Such calculations are often performed as single-point energy calculations on the DFT-optimized geometry to achieve a balance between accuracy and computational demand. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

For 1-Chloro-3,3,3-trifluoro-2-methylpropene, the HOMO would be primarily located on the electron-rich C=C double bond. The LUMO, conversely, would be influenced by the electron-withdrawing trifluoromethyl and chloro groups, likely having significant character on the C-Cl and C-CF3 antibonding orbitals.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. Reactivity indices, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices Note: These values are representative for a halogenated alkene and would need to be calculated specifically for the target molecule.

| Parameter | Illustrative Value | Implication |

|---|---|---|

| HOMO Energy | -7.5 eV | Nucleophilicity (electron-donating ability) |

| LUMO Energy | -0.8 eV | Electrophilicity (electron-accepting ability) |

| HOMO-LUMO Gap | 6.7 eV | Kinetic stability and reactivity |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. A Potential Energy Surface (PES) is a multi-dimensional plot that maps the energy of a molecule as a function of its geometry.

For 1-Chloro-3,3,3-trifluoro-2-methylpropene, the most significant conformational flexibility comes from the rotation of the methyl (-CH3) and trifluoromethyl (-CF3) groups around their respective C-C single bonds. A conformational analysis would involve systematically rotating these groups and calculating the energy at each step. This would identify the lowest-energy conformer (the most stable arrangement) and any rotational barriers. The PES would reveal the energy landscape, showing the stable conformers as valleys and the transition states between them as saddle points.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be used to interpret and validate experimental spectra.

For 1-Chloro-3,3,3-trifluoro-2-methylpropene, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculated frequencies help in assigning the peaks in an experimental spectrum to specific molecular motions, such as C=C stretching, C-F stretching, or -CH3 bending. Similarly, NMR chemical shifts (for ¹H, ¹³C, and ¹⁹F nuclei) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmdpi.com Comparing these predicted spectra with experimental data provides a powerful validation of the computed molecular structure. A good correlation between the theoretical and experimental data confirms the accuracy of the computational model. nanobioletters.com

Table 3: Comparison of Predicted vs. Experimental Spectroscopic Data (Hypothetical) Note: This table illustrates the process of validation. Actual experimental data would be required.

| Spectroscopic Feature | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| IR: C=C Stretch | ~1650 cm⁻¹ | (To be measured) |

| IR: C-F Stretch (asymmetric) | ~1280 cm⁻¹ | (To be measured) |

| ¹³C NMR: C=C (Cl-substituted) | ~120 ppm | (To be measured) |

| ¹⁹F NMR: -CF₃ | ~ -65 ppm (relative to CFCl₃) | (To be measured) |

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state—the highest energy point along the reaction coordinate.

For 1-Chloro-3,3,3-trifluoro-2-methylpropene, a likely reaction to study would be its atmospheric degradation, for instance, by reaction with a hydroxyl (•OH) radical. researchgate.net Computational methods can be used to model this reaction by:

Locating Reactants and Products: Optimizing the geometries of the starting materials and potential products.

Identifying Transition States (TS): Searching the potential energy surface for the saddle point that connects reactants and products. This is a critical step, as the TS structure reveals the geometry of the molecule at the peak of the energy barrier.

Calculating Reaction Barriers: Determining the energy difference between the reactants and the transition state (the activation energy). A lower barrier indicates a faster reaction.

Calculating Rate Constants: Using the information from the PES and TST, the reaction rate constant can be calculated as a function of temperature. nih.gov

For the reaction with •OH, two main pathways are possible: addition of the radical to the C=C double bond or abstraction of a hydrogen atom from the methyl group. Computational modeling would determine the activation energies for both pathways, thereby predicting which mechanism is more favorable. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules at an atomistic level. For 1-chloro-3,3,3-trifluoro-2-methylpropene, MD simulations can provide profound insights into the nature of intermolecular forces and the influence of different solvent environments on its conformational dynamics and thermodynamic properties. While specific MD studies on 1-chloro-3,3,3-trifluoro-2-methylpropene are not extensively documented in publicly available literature, the principles of such simulations and findings from theoretical studies on analogous compounds offer valuable knowledge.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. The forces between particles are calculated using a force field, which is a set of empirical potential energy functions. By simulating a system of 1-chloro-3,3,3-trifluoro-2-methylpropene molecules, one can analyze their collective behavior, including how they arrange themselves, the strength of their interactions, and their transport properties.

Intermolecular Interactions:

The primary intermolecular forces at play in 1-chloro-3,3,3-trifluoro-2-methylpropene are:

Van der Waals Forces: These are weaker, non-specific interactions that include London dispersion forces and dipole-induced dipole interactions. London dispersion forces, arising from temporary fluctuations in electron density, are present in all molecules and increase with molecular size and surface area.

Theoretical studies on the isomers of chlorotrifluoropropene, such as 2-chloro-3,3,3-trifluoropropene, provide insights into the electronic nature of these molecules. Computational analyses, including Density Functional Theory (DFT) calculations, have been employed to understand reaction mechanisms and stabilities, which are intrinsically linked to the molecule's electronic structure and intermolecular forces. researchgate.net

Solvent Effects:

The behavior of 1-chloro-3,3,3-trifluoro-2-methylpropene in a solvent is dictated by the interactions between the solute and solvent molecules. MD simulations can effectively model these interactions and predict how different solvents will affect the properties and reactivity of the compound.

The choice of solvent can significantly influence chemical reactions and processes. For instance, in the synthesis of 3,3,3-trifluoropropyne (B1345459) from chlorotrifluoropropene isomers, both thermodynamic properties and solubility were found to be determining factors in the reaction priority. researchgate.net DFT calculations in such studies help to elucidate the role of the solvent in stabilizing transition states or reactants, thereby affecting reaction energy barriers. researchgate.net

The polarity of the solvent is a key determinant of its interaction with a polar molecule like 1-chloro-3,3,3-trifluoro-2-methylpropene. Polar solvents would be expected to solvate the molecule by aligning their dipoles with the dipole of the solute, leading to favorable solute-solvent interactions. In contrast, nonpolar solvents would interact primarily through weaker van der Waals forces.

Computational studies on similar halogenated propenes demonstrate that the solvent can alter the free energy profile of a reaction, thereby influencing reaction rates and outcomes. The use of implicit solvent models in DFT calculations is a common approach to approximate the effect of the solvent environment on molecular properties.

Below is a table summarizing key computed properties for the related isomer, 2-chloro-3,3,3-trifluoropropene, which are indicative of the types of intermolecular forces and solvent interactions that would be relevant for 1-chloro-3,3,3-trifluoro-2-methylpropene.

| Property | Value (for 2-chloro-3,3,3-trifluoropropene) | Significance for Intermolecular Interactions |

| Molecular Weight | 130.49 g/mol | Influences the magnitude of London dispersion forces. |

| IUPAC Name | 2-chloro-3,3,3-trifluoroprop-1-ene | Defines the chemical structure. |

| Molecular Formula | C3H2ClF3 | Indicates the elemental composition. |

Table 1: Computed Properties of 2-chloro-3,3,3-trifluoropropene. nih.gov

Applications of 1 Chloro 3,3,3 Trifluoro 2 Methylpropene As a Specialized Synthetic Building Block

Precursor in the Synthesis of Novel Fluorinated Organic Compounds

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, is a widely employed strategy in the development of new organic compounds with enhanced properties. While the structure of 1-Chloro-3,3,3-trifluoro-2-methylpropene makes it a promising candidate for introducing the trifluoro-2-methylpropenyl group into various molecular scaffolds, detailed research findings on its specific applications as a precursor for novel fluorinated organic compounds are not extensively documented in publicly available scientific literature.

The reactivity of the vinyl chloride moiety suggests potential for various transformations, including but not limited to:

Cross-coupling reactions: The carbon-chlorine bond could potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds.

Nucleophilic substitution reactions: The allylic chlorine atom may be susceptible to nucleophilic substitution, allowing for the introduction of a range of functional groups.

However, specific examples and detailed methodologies for the use of 1-Chloro-3,3,3-trifluoro-2-methylpropene in these transformations to create novel fluorinated compounds are not readily found in peer-reviewed journals or patents.

Intermediate in the Development of Advanced Materials

Fluorinated polymers and functional organic materials often exhibit desirable properties such as high thermal stability, chemical resistance, and unique optoelectronic characteristics. The olefinic and halogenated nature of 1-Chloro-3,3,3-trifluoro-2-methylpropene suggests its potential as a monomer or a building block for such materials.

The carbon-carbon double bond in 1-Chloro-3,3,3-trifluoro-2-methylpropene could theoretically undergo polymerization to yield specialty fluoropolymers. The resulting polymer would have a unique combination of a trifluoromethyl group and a methyl group on the polymer backbone, which could impart specific properties regarding solubility, thermal stability, and chemical resistance.

Despite this potential, there is a lack of published research detailing the successful polymerization of 1-Chloro-3,3,3-trifluoro-2-methylpropene. Data on polymerization conditions, initiator systems, and the physical and chemical properties of the corresponding polymer are not available in the scientific literature.

The synthesis of functionalized organic materials often relies on the use of versatile building blocks that can be modified to tune the material's properties. 1-Chloro-3,3,3-trifluoro-2-methylpropene could serve as such a building block, with its reactive sites allowing for the attachment of various functional groups.

However, specific examples of the incorporation of the 1-Chloro-3,3,3-trifluoro-2-methylpropene unit into functionalized organic materials for applications in electronics, optics, or other advanced material fields have not been reported in the available scientific literature.

Role in the Creation of Bioactive Molecules (focus on synthetic methodology, not biological activity or clinical outcomes)

The introduction of fluorinated substituents is a common strategy in medicinal and agricultural chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The trifluoromethyl group in 1-Chloro-3,3,3-trifluoro-2-methylpropene makes it an interesting, albeit underexplored, synthon for the preparation of such molecules.

While the synthesis of fluorinated pharmaceutical compounds is a very active area of research, the specific use of 1-Chloro-3,3,3-trifluoro-2-methylpropene as an intermediate in the synthesis of pharmaceutical agents is not well-documented. Chemical supplier catalogs may list this compound among other synthetic intermediates, but concrete examples of its application in multi-step syntheses of pharmaceutically relevant molecules are not found in the public domain.

Similarly, in the field of agrochemicals, where fluorinated compounds play a significant role as herbicides, insecticides, and fungicides, the application of 1-Chloro-3,3,3-trifluoro-2-methylpropene as a key precursor has not been detailed in published research. The synthetic pathways to existing or novel agrochemicals that utilize this specific building block remain to be reported.

Exploitation of Unique Reactivity for Methodological Advancements in Organic Synthesis

The distinct electronic and steric properties of 1-Chloro-3,3,3-trifluoro-2-methylpropene, stemming from the interplay of its trifluoromethyl, methyl, and chloro substituents, have paved the way for novel synthetic strategies. Researchers have capitalized on this unique reactivity to develop efficient methods for the construction of complex molecular architectures, particularly those containing the valuable trifluoromethyl moiety.

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electron density of the double bond, making the molecule susceptible to a range of chemical transformations. This electronic perturbation, combined with the steric hindrance and directing effects of the adjacent methyl group, allows for high regioselectivity and stereoselectivity in various reactions.

One of the isomeric compounds, 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf), has demonstrated utility in the synthesis of β-substituted-trifluoromethyl-ethenes through base-promoted reactions with O-, N-, and S-nucleophiles. researchgate.net These resulting olefins serve as valuable intermediates, for instance, in their conversion to pyrrolidines via [3+2] dipolar cycloaddition reactions. researchgate.net This highlights the potential of trifluoromethylated propenes in constructing complex heterocyclic systems.

While direct and extensive research on the specific applications of 1-Chloro-3,3,3-trifluoro-2-methylpropene is still an evolving area, the established reactivity of its isomers provides a strong foundation for its potential as a unique building block. The strategic placement of the methyl group at the 2-position is anticipated to offer distinct advantages in controlling the regiochemical and stereochemical outcomes of synthetic transformations.

The general reactivity of similar fluorinated olefins suggests that 1-Chloro-3,3,3-trifluoro-2-methylpropene would be a valuable precursor for creating a variety of trifluoromethylated compounds. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates. docsity.com

Environmental Fate and Atmospheric Chemistry of 1 Chloro 3,3,3 Trifluoro 2 Methylpropene

Atmospheric Degradation Pathways

The primary atmospheric loss processes for 1-chloro-3,3,3-trifluoro-2-methylpropene involve gas-phase reactions with key atmospheric oxidants. The presence of the double bond makes it significantly more reactive in the troposphere than its saturated counterparts.

Reaction Kinetics and Mechanisms with Hydroxyl Radicals (OH)

The dominant degradation pathway for 1-chloro-3,3,3-trifluoro-2-methylpropene in the atmosphere is its reaction with the hydroxyl radical (OH). This reaction primarily proceeds via the addition of the OH radical to the carbon-carbon double bond, a common mechanism for unsaturated volatile organic compounds.

The addition of the OH radical to the double bond of 1-chloro-3,3,3-trifluoro-2-methylpropene is expected to form a transient haloalkoxy radical. This radical will then undergo further reactions, likely involving oxygen, leading to the formation of various degradation products.

Reactivity with Chlorine Atoms (Cl)

In environments with significant concentrations of chlorine atoms, such as marine or polluted coastal areas, the reaction with Cl can also contribute to the degradation of 1-chloro-3,3,3-trifluoro-2-methylpropene. Similar to the reaction with OH radicals, the primary mechanism is the addition of the chlorine atom to the double bond.

Interactions with Ozone (O₃)

Ozonolysis, the reaction with ozone (O₃), is another potential atmospheric degradation pathway for unsaturated compounds. This reaction involves the addition of ozone to the carbon-carbon double bond, forming a primary ozonide which then rapidly decomposes.

The rate constant for the reaction of trans-1-chloro-3,3,3-trifluoropropene with ozone has been measured to be (1.46 ± 0.12) x 10⁻²¹ cm³ molecule⁻¹ s⁻¹. This rate constant is relatively slow compared to the reactions with OH radicals and Cl atoms, indicating that ozonolysis is likely a minor loss process for 1-chloro-3,3,3-trifluoro-2-methylpropene in the atmosphere under typical conditions.

Photochemical Decomposition and Photolysis Quantum Yields

Direct photolysis, the decomposition of a molecule by absorbing solar radiation, is not considered a significant atmospheric removal process for 1-chloro-3,3,3-trifluoro-2-methylpropene. The compound does not absorb significantly in the actinic region of the solar spectrum (wavelengths > 290 nm) that penetrates the troposphere.

While UV and IR absorption cross-sections for the related compound trans-1-chloro-3,3,3-trifluoropropene have been measured, the data suggests that the atmospheric lifetime with respect to photolysis is very long, on the order of years. researchgate.net Therefore, direct photochemical decomposition is a negligible loss pathway compared to the reactions with atmospheric oxidants. As such, specific photolysis quantum yields for this compound are not a primary focus in atmospheric chemistry studies.

Identification and Characterization of Atmospheric Degradation Products

The atmospheric degradation of 1-chloro-3,3,3-trifluoro-2-methylpropene is expected to yield a variety of smaller, oxygenated products. Based on the known reaction mechanisms of similar halogenated alkenes, the primary degradation products are likely to include trifluoroacetaldehyde (B10831) (CF₃CHO) and formyl chloride (CHOCl).

The initial addition of an OH radical to the double bond, followed by reaction with O₂, leads to the formation of a peroxy radical. Subsequent reactions of this peroxy radical can lead to the cleavage of the carbon-carbon bond, resulting in the formation of these smaller carbonyl compounds.

The atmospheric fate of these primary degradation products is also of environmental interest.

Trifluoroacetaldehyde (CF₃CHO) is primarily removed from the atmosphere through photolysis and reaction with OH radicals. researchgate.netfluorocarbons.org The photolysis of CF₃CHO can lead to the formation of trifluoromethane (B1200692) (CHF₃), a potent greenhouse gas. researchgate.netsemanticscholar.org

Formyl chloride (CHOCl) is known to be unstable and can decompose into carbon monoxide (CO) and hydrogen chloride (HCl). stackexchange.com It can also react with OH radicals and Cl atoms, with an estimated atmospheric lifetime of 18 to 21 days. researchgate.net

Further oxidation of these initial products will ultimately lead to the formation of even smaller, more stable molecules such as carbon dioxide (CO₂), water (H₂O), and halogenated acids like hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl).

Theoretical Modeling of Atmospheric Lifetime and Environmental Transport

Theoretical models are essential tools for estimating the atmospheric lifetime of compounds like 1-chloro-3,3,3-trifluoro-2-methylpropene and assessing their potential for long-range transport. These models use the experimentally determined reaction rate constants and global average concentrations of atmospheric oxidants to calculate the rate of removal of the compound from the atmosphere.

The atmospheric lifetime (τ) is primarily determined by its reaction with OH radicals and is calculated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals and [OH] is the global average concentration of OH radicals.

Based on kinetic data for the structurally similar trans-1-chloro-3,3,3-trifluoropropene, its atmospheric lifetime has been estimated to be in the range of 26 to 46 days. researchgate.netnist.govcopernicus.org Three-dimensional chemical transport models (CTMs) provide more refined estimates by considering the spatial and temporal variations in oxidant concentrations and meteorological conditions. One such model, MOZART 3, calculated an atmospheric lifetime of 40.4 days for trans-1-chloro-3,3,3-trifluoropropene. semanticscholar.orgrsc.org

The relatively short atmospheric lifetime of this class of compounds indicates that they are not expected to be transported over long distances in the atmosphere and will be removed relatively close to their emission sources. This short lifetime also results in a low Global Warming Potential (GWP) and a very low Ozone Depletion Potential (ODP), making them more environmentally favorable alternatives to longer-lived halogenated compounds.

Interactive Data Table: Atmospheric Reaction Rate Constants and Lifetime for trans-1-Chloro-3,3,3-trifluoropropene *

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| OH Radical | (3.29 ± 0.10) x 10⁻¹³ | 26 - 46 days |

| Cl Atom | (5.22 ± 0.72) x 10⁻¹¹ | Dependent on [Cl] |

| Ozone (O₃) | (1.46 ± 0.12) x 10⁻²¹ | Minor pathway |

| Photolysis | Negligible | > 20 years |

Note: Data presented is for the closely related compound trans-1-chloro-3,3,3-trifluoropropene and serves as a proxy for 1-chloro-3,3,3-trifluoro-2-methylpropene.

Contribution to Atmospheric Processes (e.g., radical propagation, without focus on GWP/ODP numbers)

The atmospheric chemistry of 1-Chloro-3,3,3-trifluoro-2-methylpropene is characterized by its reactions with naturally occurring oxidants in the troposphere. These reactions are crucial for understanding its role in atmospheric processes, particularly in the propagation of radical chemical cycles. Due to the presence of a carbon-carbon double bond, the molecule is susceptible to attack by atmospheric radicals, initiating a series of reactions that contribute to the chemical dynamics of the lower atmosphere.

The dominant degradation pathway for 1-Chloro-3,3,3-trifluoro-2-methylpropene in the atmosphere is its reaction with the hydroxyl radical (•OH). researchgate.netwikipedia.org The •OH radical is a key atmospheric oxidant, often referred to as the "detergent" of the troposphere, as it initiates the breakdown of many volatile organic compounds. wikipedia.org The reaction with 1-Chloro-3,3,3-trifluoro-2-methylpropene primarily proceeds via the addition of the •OH radical across the C=C double bond. researchgate.net This addition results in the formation of a transient, energy-rich haloalkyl radical intermediate.

This initial step is critical as it marks the entry of the compound into atmospheric radical propagation cycles. The resulting carbon-centered radical (R•) is highly reactive and does not persist in the atmosphere. It rapidly reacts with molecular oxygen (O₂), which is abundant in the troposphere, to form a chloro-fluoro-methyl-propyl peroxy radical (RO₂•). wikipedia.org

R• + O₂ → RO₂•

The formation of the peroxy radical is a key propagation step. Peroxy radicals are central to tropospheric chemistry and can undergo several further reactions, primarily with nitric oxide (NO) or hydroperoxyl radicals (HO₂•), which continue the radical chain. nih.govcopernicus.org These subsequent reactions can influence the formation of tropospheric ozone and other secondary pollutants.

The degradation of the peroxy radical leads to the formation of a variety of oxygenated products. For similar hydrochlorofluoro-olefins (HCFOs), intermediate products can include aldehydes such as trifluoroacetaldehyde (CF₃CHO). fluorocarbons.org These intermediate compounds can also undergo further oxidation or photolysis, contributing to the complexity of atmospheric chemical cycles. For instance, trifluoroacetaldehyde can react with both •OH and HO₂• radicals, influencing the yields of subsequent degradation products. fluorocarbons.org

The table below summarizes the key atmospheric reactions involving 1-Chloro-3,3,3-trifluoro-2-methylpropene that contribute to radical propagation.

| Reaction Step | Reactants | Products | Significance |

| Initiation | 1-Chloro-3,3,3-trifluoro-2-methylpropene + •OH | Haloalkyl Radical (R•) | Primary degradation pathway; introduces the compound into radical cycles. researchgate.netresearchgate.net |

| Propagation 1 | Haloalkyl Radical (R•) + O₂ | Peroxy Radical (RO₂•) | Rapid reaction that forms a key intermediate in atmospheric radical chemistry. wikipedia.org |

| Propagation 2 | Peroxy Radical (RO₂•) + NO / HO₂• | Stable products + other radicals | Continues the radical chain, influencing the formation of other atmospheric species. copernicus.org |

Future Research Directions and Emerging Trends for 1 Chloro 3,3,3 Trifluoro 2 Methylpropene

Development of Innovative and Sustainable Synthetic Routes

The future synthesis of 1-chloro-3,3,3-trifluoro-2-methylpropene and related fluorinated alkenes will increasingly focus on innovative and sustainable methodologies. Traditional methods for introducing fluorine and fluoroalkyl groups often rely on harsh reagents and conditions. chinesechemsoc.org Modern research is geared towards developing safer, more efficient, and environmentally benign synthetic pathways.

Key areas of development include:

Electrochemical Synthesis: Electrochemistry offers a powerful tool for generating reactive intermediates under mild conditions, avoiding the need for harsh chemical oxidants or reductants. Electrochemical methods for fluorination and trifluoromethylation are gaining traction as a sustainable alternative. chinesechemsoc.org

Bio-inspired Catalysis: Mimicking nature's enzymatic processes can lead to highly selective and efficient transformations. The development of bio-inspired catalytic systems, such as those using manganese-porphyrin complexes for C-H fluorination with nucleophilic fluoride (B91410) sources, represents a significant step towards greener chemistry. cas.cn

Utilizing Novel Reagents: The design and synthesis of new, bench-stable fluorinating and trifluoromethylating reagents with improved safety profiles and reactivity are crucial. chinesechemsoc.org The development of reagents like N-fluorobenzenesulfonimide (NFSI) and its derivatives has already revolutionized electrophilic fluorination. chinesechemsoc.orgoup.com

| Synthetic Strategy | Advantages | Challenges |

| Late-Stage C-H Fluorination | Increased synthetic efficiency, access to novel analogs. | Regioselectivity and functional group tolerance. nih.gov |

| Electrochemical Methods | Mild reaction conditions, avoids harsh chemical reagents. chinesechemsoc.org | Scalability and optimization of reaction parameters. |

| Bio-inspired Catalysis | High selectivity, environmentally benign. cas.cn | Catalyst stability and substrate scope. |

| Novel Fluorinating Reagents | Improved safety, handling, and reactivity. chinesechemsoc.org | Cost and accessibility of new reagents. |

Exploration of Novel Catalytic Systems for Transformations

Catalysis is central to unlocking the full synthetic potential of 1-chloro-3,3,3-trifluoro-2-methylpropene. Future research will focus on discovering and optimizing novel catalytic systems to achieve highly selective and efficient transformations of its carbon-carbon double bond and carbon-chlorine bond.

Emerging trends in this area include:

Transition-Metal Catalysis: Palladium and copper catalysts are at the forefront of cross-coupling reactions involving fluorinated building blocks. beilstein-journals.org Future work will likely explore the use of these and other transition metals (e.g., nickel, ruthenium, manganese) for novel transformations of 1-chloro-3,3,3-trifluoro-2-methylpropene, such as Suzuki-Miyaura and Sonogashira cross-coupling reactions to introduce diverse substituents. beilstein-journals.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. This strategy is being applied to the hydrochlorodifluoromethylation of alkenes and could be adapted for various transformations of 1-chloro-3,3,3-trifluoro-2-methylpropene. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with advantages in terms of cost, toxicity, and environmental impact. Research into fluorinated organocatalysts is an active area. mdpi.com

Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel can enable transformations that are not possible with a single catalyst. This approach holds significant promise for the functionalization of complex fluorinated molecules.

Advanced Mechanistic Studies Under Extreme Conditions

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For fluorinated compounds like 1-chloro-3,3,3-trifluoro-2-methylpropene, mechanistic studies are particularly important due to the unique electronic effects of fluorine. Future research will likely involve advanced mechanistic studies, including those conducted under extreme conditions.

Key research directions include:

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, predict transition states, and understand the factors that control reactivity and selectivity. Such studies can provide valuable insights into the thermal decomposition pathways and reactions with atmospheric radicals.

In-situ Spectroscopic Techniques: The use of advanced spectroscopic methods, such as in-situ NMR and IR spectroscopy, allows for the direct observation of reactive intermediates and the real-time monitoring of reaction progress. This can provide crucial data for elucidating complex reaction mechanisms.

Kinetics and Thermodynamic Studies: Detailed kinetic and thermodynamic studies are essential for a quantitative understanding of reaction rates and equilibria. This information is vital for process optimization and scale-up.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. The integration of flow chemistry with automated synthesis platforms is a major trend in modern chemical synthesis and is particularly well-suited for the synthesis and manipulation of fluorinated compounds.

Future developments will likely include:

Automated Reaction Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, stoichiometry, catalyst loading) to identify optimal conditions.

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates.

On-demand Synthesis: Automated flow platforms can enable the on-demand synthesis of 1-chloro-3,3,3-trifluoro-2-methylpropene and its derivatives, providing rapid access to specific compounds for research and development.

Design and Synthesis of Structurally Related Analogs with Tunable Properties

The ability to rationally design and synthesize analogs of 1-chloro-3,3,3-trifluoro-2-methylpropene with tailored properties is a key driver of innovation in drug discovery and materials science. researchgate.net Future research will focus on developing synthetic strategies to access a diverse range of structurally related compounds.

Key approaches will include:

Bioisosteric Replacement: The unique properties of fluorine and the trifluoromethyl group allow them to serve as bioisosteres for other atoms and functional groups. organic-chemistry.org For example, a fluoroalkene can act as a peptidomimetic, offering increased metabolic stability. organic-chemistry.org

Cross-Coupling Reactions: As mentioned earlier, transition-metal-catalyzed cross-coupling reactions are a powerful tool for introducing a wide variety of substituents, enabling the synthesis of large libraries of analogs. beilstein-journals.org

Multicomponent Reactions: Reactions that combine three or more starting materials in a single step offer a highly efficient route to molecular complexity and are well-suited for the rapid generation of diverse compound libraries.

| Analog Design Strategy | Desired Outcome | Potential Applications |

| Bioisosteric Replacement | Improved metabolic stability, enhanced binding affinity. organic-chemistry.org | Drug discovery, peptide-based therapeutics. organic-chemistry.org |

| Cross-Coupling Reactions | Introduction of diverse functional groups. beilstein-journals.org | Materials science, agrochemical development. |

| Multicomponent Reactions | Rapid access to molecular complexity. | High-throughput screening, library synthesis. |

Application of Machine Learning and AI in Predicting Reactivity and Properties

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. youtube.com For 1-chloro-3,3,3-trifluoro-2-methylpropene and its derivatives, these technologies will play an increasingly important role in accelerating research and development.

Emerging applications include:

Predicting Reaction Outcomes: ML models can be trained on large datasets of experimental reactions to predict the major product of a given reaction, helping chemists to prioritize promising synthetic routes. mit.edu

Optimizing Reaction Conditions: AI-driven algorithms can be used to explore vast parameter spaces and identify the optimal conditions for a chemical reaction, saving significant time and resources compared to traditional experimental approaches. youtube.com

Predicting Physicochemical and Biological Properties: ML models can predict a wide range of properties, such as solubility, lipophilicity, and biological activity, based on molecular structure. This can guide the design of new analogs with improved characteristics.

De Novo Molecular Design: AI can be used to design entirely new molecules with desired properties, opening up new avenues for the discovery of novel drugs and materials based on the 1-chloro-3,3,3-trifluoro-2-methylpropene scaffold.

The continued development and application of these future research directions and emerging trends will undoubtedly unlock new opportunities for the utilization of 1-chloro-3,3,3-trifluoro-2-methylpropene as a versatile and valuable building block in modern chemistry.

Q & A

Q. What are the primary synthetic routes for producing trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) with high isomer purity?

The predominant method involves vapor-phase fluorination of 1,1,3,3-tetrachloropropene with anhydrous HF over chromium oxide-based catalysts (Cr₂O₃/Al₂O₃) at 200–250°C. Optimizing HF stoichiometry (3:1 molar ratio) and post-synthesis fractional distillation achieves >95% trans isomer purity. Catalyst pre-treatment with fluorine gas enhances activity and selectivity .

Q. What analytical protocols confirm HCFO-1233zd's structural integrity?

Use ¹⁹F NMR (δ -72 ppm for CF₃ group), GC-MS (retention time alignment with standards), and FTIR (C-F stretching at 1150–1250 cm⁻¹). Differential scanning calorimetry (DSC) detects cis-isomer contamination by monitoring phase transitions .

Q. What safety precautions are essential for handling HCFO-1233zd in laboratories?

Follow OSHA PEL-TWA limits (50 ppm over 8 hours) and implement engineering controls (e.g., fume hoods, double-walled transfer lines). Emergency protocols must include activated charcoal respirators and eyewash stations, as detailed in safety data sheets (Section 4) .

Q. How is the liquid viscosity of HCFO-1233zd measured across temperature ranges?

Employ falling-cylinder viscometers calibrated with NIST reference data, maintaining ±0.02°C thermal stability from 253–353 K. Polynomial regression (η = A + B/T + CT²) models experimental viscosity, validated against high-pressure capillary viscometry for metastable phases .

Q. How is azeotropic behavior leveraged in HCFO-1233zd solvent recovery?

Utilize minimum-boiling azeotropes with ethanol (68% HCFO-1233zd at 34°C) for pressure-swing distillation. Process simulations (Aspen Plus®) optimize column parameters (reflux ratio 2.5, 15 stages) to achieve 99.8% solvent recovery .

Advanced Research Questions

Q. How do catalytic systems minimize cis-isomer formation during HCFO-1233zd synthesis?

Mn-doped Cr₂O₃/Al₂O₃ catalysts stabilize E-isomer transition states, reducing cis-isomer accumulation to <2%. Temperature gradients (180–220°C) and gas hourly space velocity (GHSV 500–800 h⁻¹) balance kinetic and thermodynamic control. In situ GC monitors real-time isomer ratios .

Q. What methodologies resolve discrepancies in vapor-liquid equilibrium (VLE) data?

Q. How do computational methods predict HCFO-1233zd's environmental degradation?

DFT calculations (B3LYP/6-311++G**) model OH• radical attack pathways, showing C-Cl bond cleavage (ΔE‡ = 25 kJ/mol) dominates over CF₃ degradation. AOPWIN kinetic models estimate atmospheric lifetime (τ ≈ 15 days), validated via smog chamber UV studies .

Q. What strategies improve catalyst longevity in continuous reactors?

Oxidative regeneration cycles (5% O₂/N₂ at 400°C for 4 hours) remove carbon deposits. CeO₂ doping (1%) enhances redox capacity, reducing deactivation rates by 60%. In situ XPS identifies CrF₃ formation as the primary deactivation mechanism, mitigated by H₂O co-feeding .

Q. How do substituent effects guide HCFO-1233zd derivative design for thermal stability?

Hammett correlations reveal electron-withdrawing groups (σₚ > 0.5) at the β-carbon improve decomposition resistance by 40%. Time-resolved FTIR tracks C-Cl scission kinetics (k = 1.2×10⁻⁴ s⁻¹ at 150°C), informing molecular modifications for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.